molecular formula C15H14ClNO2 B6072295 N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide

N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide

Cat. No. B6072295
M. Wt: 275.73 g/mol
InChI Key: FVKQYYGPZNZZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It belongs to a class of compounds known as amides, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis, and to possess potential antitumor and antiviral activities. In addition, N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to possess antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide is its potential therapeutic benefits, which may make it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability may pose challenges for researchers conducting lab experiments.

Future Directions

There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide. One area of interest is the development of new drugs based on its structure and biological activities. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide and its potential therapeutic benefits. Finally, research on the synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide and its derivatives may lead to the development of more efficient and cost-effective methods for producing this compound.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide can be synthesized through a variety of methods, including the reaction of 3-chloro-2-methylbenzoic acid with phenylalanine, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with phenylalanine methyl ester, followed by hydrolysis and subsequent addition of hydroxylamine hydrochloride and sodium hydroxide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. In addition, N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to possess potential antitumor and antiviral activities.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-12(16)8-5-9-13(10)17-15(19)14(18)11-6-3-2-4-7-11/h2-9,14,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKQYYGPZNZZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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